

AM-2099: A Technical Guide for Drug Development Professionals

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AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

AM-2099 is a complex heterocyclic molecule containing a sulfonamide group. Its systematic IUPAC name is N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-sulfonamide.

Table 1: Chemical Properties of AM-2099



Property	Value
IUPAC Name	N-(1,3-thiazol-2-yl)-8-[4-methoxy-2- (trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6- sulfonamide
CAS Number	1443373-17-8
Molecular Formula	C19H13F3N4O3S2
Molecular Weight	466.46 g/mol
SMILES	COC1=CC(C(F) (F)F)=CC=C1C2=NC=NC3=CC(S(=O) (NC4=NC=CS4)=O)=CC=C32

Pharmacological Profile

AM-2099 is a highly selective antagonist of the Nav1.7 sodium channel, with significantly lower activity against other Nav channel subtypes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 2: Pharmacological Properties of AM-2099

Parameter	Value	Species
IC ₅₀ (Nav1.7)	0.16 μΜ	Human
Selectivity	>100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8	-
hERG Affinity	>30 μM	Human

Table 3: Pharmacokinetic Properties of AM-2099



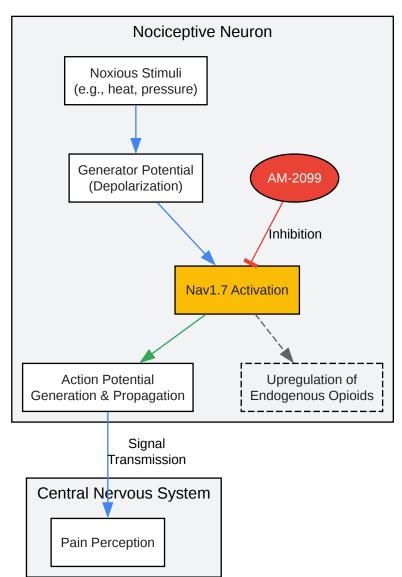
Species	Clearance	Volume of Distribution (Vdss)	Half-life (t ₁ / ₂)
Rat	Low	Moderate	Moderate
Dog	Very Low	Low	18 hours

Mechanism of Action and Signaling Pathway

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed in these peripheral sensory neurons and plays a critical role in pain perception. By selectively inhibiting Nav1.7, **AM-2099** effectively dampens the transmission of pain signals from the periphery to the central nervous system.

The inhibition of Nav1.7 by **AM-2099** is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a depolarizing stimulus. This leads to a reduction in the excitability of nociceptive neurons and a decrease in the perception of pain. Furthermore, loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with congenital insensitivity to pain, highlighting the critical role of this channel in nociception. Interestingly, the absence of Nav1.7 has been shown to result in an upregulation of endogenous opioid signaling, which may contribute to the analgesic phenotype[1][2].





Role of Nav1.7 in Pain Signaling Pathway

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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Experimental Protocols Whole-Cell Voltage-Clamp Electrophysiology

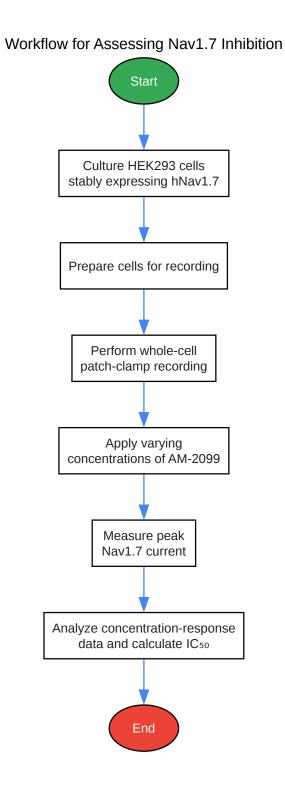


The inhibitory activity of **AM-2099** on Nav1.7 channels is quantified using the whole-cell voltage-clamp technique.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
- Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
- · Recording Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
- · Electrophysiological Recording:
 - Whole-cell currents are recorded using an patch-clamp amplifier.
 - Nav1.7 currents are elicited by a depolarization step to 0 mV from a holding potential of -120 mV.
 - The inhibitory effect of AM-2099 is determined by perfusing the cells with increasing concentrations of the compound and measuring the reduction in the peak inward sodium current.
 - The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.





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Caption: Experimental workflow for determining the inhibitory activity of **AM-2099** on Nav1.7 channels.

In Vivo Histamine-Induced Scratching Model

The in vivo efficacy of **AM-2099** can be assessed in a mouse model of histamine-induced scratching, which is a surrogate for itch, a sensation often mediated by Nav1.7.

Methodology:

- Animals: Male C57BL/6 mice are used.
- Drug Administration: **AM-2099** is administered orally at various doses.
- Induction of Itch: Histamine is injected intradermally into the rostral back of the mice.
- Behavioral Observation: The number of scratching bouts is counted for a defined period following histamine injection.
- Data Analysis: The reduction in scratching behavior in AM-2099-treated animals is compared to a vehicle-treated control group.

This technical guide provides a summary of the key chemical and pharmacological features of **AM-2099**. The data presented herein underscore its potential as a selective Nav1.7 inhibitor for the development of novel analysesic therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

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References

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- 2. physoc.org [physoc.org]



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